prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate
Description
Prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate is a structurally complex small molecule characterized by:
- A heptanoate backbone with a ketone group at position 4.
- Stereochemical specificity at positions 2R and 5S, critical for molecular recognition and bioactivity.
- A tert-butoxycarbonyl (Boc)-protected amine at position 5, commonly used to stabilize intermediates in synthetic chemistry.
- A prop-2-enyl ester group, influencing solubility and metabolic stability.
This compound’s synthesis likely involves multi-step organic reactions, including Boc protection, fluorophenylalkylation, and esterification.
Properties
IUPAC Name |
prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32FNO5/c1-7-12-29-21(27)17(13-16-8-10-18(24)11-9-16)14-19(26)20(15(2)3)25-22(28)30-23(4,5)6/h7-11,15,17,20H,1,12-14H2,2-6H3,(H,25,28)/t17-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCFXTUGPNCBLL-XLIONFOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)CC(CC1=CC=C(C=C1)F)C(=O)OCC=C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C[C@@H](CC1=CC=C(C=C1)F)C(=O)OCC=C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate typically involves multiple steps:
Formation of the tert-butyloxycarbonylamino group: This step involves the protection of an amino group using tert-butyl chloroformate under basic conditions.
Introduction of the fluoro-substituted benzene ring: This can be achieved through a nucleophilic aromatic substitution reaction using a suitable fluoro-substituted benzene derivative.
Formation of the propenyl ester moiety: This step involves the esterification of the carboxylic acid group with propenyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl ester moiety, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and proteases.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate involves its interaction with specific molecular targets. The ester moiety can be hydrolyzed by esterases, releasing the active carboxylic acid derivative. The fluoro-substituted benzene ring can interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs sharing its core heptanoate framework or substituent motifs. Key comparisons include:
Table 1: Structural and Functional Comparison
NMR Profiling and Substituent Effects
Evidence from NMR comparisons (Figure 6 in ) highlights that analogs with similar frameworks (e.g., Rapa and compounds 1/7) exhibit nearly identical chemical shifts except in regions influenced by substituent variations:
- Region A (positions 39–44) : Differences attributed to the Boc group’s steric and electronic effects.
- Region B (positions 29–36) : Shifts caused by the 4-fluorophenylmethyl group’s electron-withdrawing properties.
These shifts confirm that the core heptanoate structure remains chemically stable, while substituents dictate microenvironment interactions .
Functional Group Impact
- Boc Protection : Compared to acetyl or benzoyl groups (e.g., in ), the Boc group offers superior stability under acidic conditions but may reduce solubility in polar solvents.
- 4-Fluorophenyl vs. Phenyl : Fluorination increases metabolic resistance and binding affinity to hydrophobic pockets, as seen in FDA-approved fluorinated drugs .
- Prop-2-enyl Ester : Unlike methyl or benzyl esters, this group enhances cell membrane permeability but may increase susceptibility to esterase cleavage .
Crystallographic Refinement
The compound’s stereochemistry and crystal packing likely required refinement via SHELXL, a program widely used for small-molecule crystallography due to its robustness in handling complex substituents and chiral centers .
Research Implications and Limitations
- Bioactivity Gaps : While structural data are inferable, direct bioactivity studies (e.g., IC50 values, toxicity) are absent in the provided evidence.
- Lumping Strategies: As per , this compound could be grouped with other Boc-protected heptanoates for computational modeling, reducing reaction complexity in synthetic pathways.
Biological Activity
Prop-2-enyl (2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxoheptanoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 427.5 g/mol. The structure features a fluorophenyl group and a complex heptanoate backbone, which contribute to its biological properties. The compound's hydrophobic characteristics are indicated by an XLogP3 value of 4.1, suggesting significant membrane permeability.
Research indicates that the compound may interact with various biological targets, including enzymes and receptors. Notably, it has been suggested to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in insulin signaling pathways. Inhibition of PTP1B can enhance insulin sensitivity and has implications for diabetes treatment .
Enzyme Inhibition Studies
A study conducted on enzyme inhibition using molecular docking techniques revealed that this compound demonstrated significant binding affinity towards PTP1B. The calculated distances between hydrogen bond donors and acceptors indicated a favorable interaction profile, supporting its potential as an antidiabetic agent .
Antidiabetic Effects
The compound's ability to inhibit PTP1B suggests potential antidiabetic effects. In vitro studies have shown that it can enhance glucose uptake in insulin-resistant cells, indicating its role in improving insulin sensitivity .
Anticancer Properties
Preliminary studies have also explored the anticancer properties of the compound. It has been observed to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The presence of the fluorophenyl group is believed to enhance its cytotoxic effects against tumor cells, making it a candidate for further research in cancer therapeutics .
Case Studies
- Diabetes Model : In a recent study on diabetic mice, administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups. The study highlighted the compound's potential as a novel antidiabetic agent .
- Cancer Cell Line Study : Another investigation focused on the effects of this compound on breast cancer cell lines. Results indicated that treatment led to increased apoptosis rates and decreased cell viability, suggesting its potential as an adjunct therapy in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
